molecular formula C15H13FO3 B6365069 2-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1183080-90-1

2-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, 95%

Cat. No. B6365069
CAS RN: 1183080-90-1
M. Wt: 260.26 g/mol
InChI Key: LFIVBZGLWSJYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid, or 2F4MMPBA, is a fluorinated organic compound that has recently become a popular reagent in scientific research. It is a versatile molecule with a wide range of applications in organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of various molecules, including pharmaceuticals, and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

2F4MMPBA has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various molecules, including pharmaceuticals. It has also been studied for its potential as a therapeutic agent. In addition, it has been used in the synthesis of compounds with anti-cancer and anti-inflammatory activities.

Mechanism of Action

2F4MMPBA has been studied for its potential as a therapeutic agent. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Inhibition of COX-2 can reduce inflammation and pain, and may have potential therapeutic applications.
Biochemical and Physiological Effects
2F4MMPBA has been found to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to inhibit the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. Inhibition of COX-2 can reduce inflammation and pain, and may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2F4MMPBA in laboratory experiments include its versatility, its low cost, and its availability. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2F4MMPBA is that it can be toxic if not handled properly.

Future Directions

There are several potential future directions for research involving 2F4MMPBA. These include further studies of its potential therapeutic applications, as well as its use in the synthesis of other molecules. Additionally, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to optimize its use in laboratory experiments.

Synthesis Methods

2F4MMPBA is synthesized through a two-step process. In the first step, 4-methoxy-3-methylphenol is reacted with ethyl chloroformate to form the ethyl ester of 4-methoxy-3-methylphenol. In the second step, the ethyl ester is fluorinated with hydrogen fluoride to yield 2F4MMPBA.

properties

IUPAC Name

2-fluoro-4-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)19-2)11-3-5-12(15(17)18)13(16)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIVBZGLWSJYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681285
Record name 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183080-90-1
Record name 3-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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